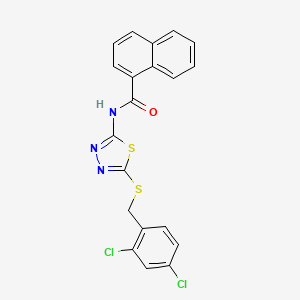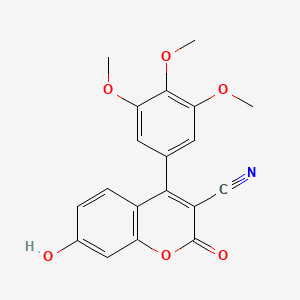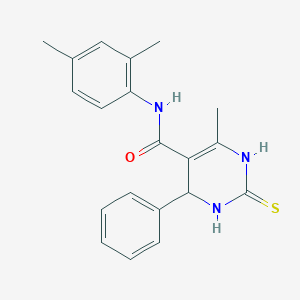![molecular formula C28H25NO8 B14941772 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)
3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, oxo, and methoxy groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core chromenyl structure, followed by the introduction of the hydroxyphenyl and benzodioxolyl groups. Key steps include:
Formation of the chromenyl core: This can be achieved through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.
Attachment of the hydroxyphenyl group: This step involves a nucleophilic substitution reaction where the hydroxyphenyl ethylamine is introduced to the chromenyl core.
Introduction of the benzodioxolyl group: This is typically done through a coupling reaction using a suitable benzodioxole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or carboxylic acids, while reduction of the oxo groups would produce hydroxyl derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE: shares similarities with other chromenyl derivatives and benzodioxole-containing compounds.
Chromenyl derivatives: These compounds often exhibit similar reactivity due to the presence of the chromenyl core.
Benzodioxole-containing compounds: These compounds may share similar biological activities due to the benzodioxole moiety.
Uniqueness
The uniqueness of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C28H25NO8 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C28H25NO8/c1-34-22-12-17(13-23-27(22)36-15-35-23)20(14-24(31)29-11-10-16-6-8-18(30)9-7-16)25-26(32)19-4-2-3-5-21(19)37-28(25)33/h2-9,12-13,20,30,32H,10-11,14-15H2,1H3,(H,29,31) |
InChIキー |
PQDZDZCNJQJURD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1OCO2)C(CC(=O)NCCC3=CC=C(C=C3)O)C4=C(C5=CC=CC=C5OC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941690.png)


![N-cyclohexyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B14941719.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B14941723.png)
![1-(3-ethoxypropyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941729.png)
![1-(3-chlorophenyl)-7-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B14941739.png)
![Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B14941747.png)
![6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B14941763.png)

![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941781.png)
![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)

